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Compound of Interest

(2-Amino-4,6-
Compound Name:
difluorophenyl)methanol

Cat. No. B591529

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for (2-Amino-4,6-
difluorophenyl)methanol is not readily available in public databases. This guide provides a
detailed analysis of the spectroscopic data for the structurally related compound, (2,4-
Difluorophenyl)methanol, as a valuable reference for researchers working with similar
fluorinated aromatic compounds.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials
science due to their unique physicochemical properties. The introduction of fluorine atoms can
modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
Spectroscopic analysis is a cornerstone of chemical research, providing essential information
for structural elucidation and purity assessment. This technical guide presents a
comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for (2,4-Difluorophenyl)methanol. Detailed experimental protocols and
a generalized workflow for spectroscopic analysis are also provided to aid researchers in their
laboratory practices.

Spectroscopic Data of (2,4-Difluorophenyl)methanol
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The following tables summarize the key spectroscopic data for (2,4-Difluorophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for (2,4-Difluorophenyl)methanol

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not explicitly
available in search

results

Table 2: 13C NMR Data for (2,4-Difluorophenyl)methanol

Chemical Shift (8) ppm Assighment

Data not explicitly available in search results

Note: While the search results indicate the availability of NMR spectra, the specific peak
assignments and coupling constants are not detailed. Researchers should refer to the primary
spectral data for full interpretation.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for (2,4-Difluorophenyl)methanol

Wavenumber (cm~2) Intensity Assignment

O-H stretch, C-H (aromatic)

Specific peak data not
stretch, C-F stretch, C-O

available in search results
stretch

Note: The IR spectrum will prominently feature a broad O-H stretching band characteristic of
alcohols, along with absorptions corresponding to the aromatic C-H and C-F bonds.

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data for (2,4-Difluorophenyl)methanol

m/z Relative Intensity (%) Fragment

144 ~50 [M]* (Molecular lon)
115 ~100 [M - CHOJ*

101 ~20 [M - CH20H - H]*

Other fragments not detailed in

search results

Note: The mass spectrum shows the molecular ion peak at m/z 144, consistent with the
molecular weight of (2,4-Difluorophenyl)methanol. The base peak at m/z 115 corresponds to
the loss of a formyl radical.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the analysis of small molecules like (2,4-Difluorophenyl)methanol, the following procedure
is typical:

o Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, DMSO-de) in a clean NMR tube.[1] For 33C NMR, a
higher concentration of 50-100 mg may be required.[1] Ensure the sample is free of
particulate matter by filtering it through a pipette with a cotton or glass wool plug.

 Instrument Setup: The data for (2,4-Difluorophenyl)methanol was acquired on a BRUKER
AC-300 instrument.[2] Standard acquisition parameters are set, including the appropriate
number of scans and relaxation delays.

o Data Acquisition: Acquire the *H and *3C NMR spectra.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are typically referenced to an internal standard like
tetramethylsilane (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) and thin-film are common methods for obtaining IR spectra
of solid samples.

ATR-IR Method:

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using a clamp to ensure good contact between the
sample and the crystal.[3]

Spectrum Acquisition: Collect the IR spectrum of the sample.[4]
Thin Solid Film Method:

o Sample Preparation: Dissolve a small amount of the solid (around 50 mg) in a volatile
solvent like methylene chloride.[5]

o Film Deposition: Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the
solvent to evaporate, leaving a thin film of the compound.[5]

e Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer
and acquire the spectrum.[5]

Electron lonization Mass Spectrometry (EI-MS)

EI-MS is a standard technique for determining the molecular weight and fragmentation pattern
of volatile organic compounds.

o Sample Introduction: Introduce a small amount of the volatile sample into the ion source of
the mass spectrometer. The sample is vaporized by heating.[6]
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« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.[6][7]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for chemical synthesis, purification, and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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